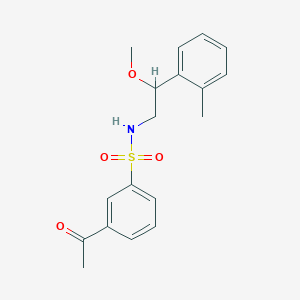
3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound is a benzenesulfonamide derivative, which are often used in the creation of dyes and therapeutic agents .
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds. The synthesis of similar compounds often involves reactions like nucleophilic aromatic substitution or electrophilic aromatic substitution .Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other compounds. The reactivity of a compound is heavily influenced by its molecular structure .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, molar refractivity, polarizability, and others .Aplicaciones Científicas De Investigación
Chiral Separation and Analysis
Research on similar benzenesulfonamide derivatives, like tamsulosin, has focused on chiral separation using capillary electrophoresis. This technique is useful for separating enantiomers and identifying the presence of optical impurities in pharmaceutical compounds (Maier et al., 2005).
Pharmacological Potential
Compounds like SB-399885, which is structurally related to benzenesulfonamides, have been shown to possess cognitive enhancing properties and potential therapeutic utility in conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Photodynamic Therapy
Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy, particularly in the treatment of cancer. Studies on similar compounds indicate their suitability as photosensitizers due to high singlet oxygen quantum yields (Pişkin et al., 2020).
Development of Antagonists
Research on biphenylsulfonamide endothelin antagonists indicates the potential of benzenesulfonamide derivatives in the development of selective antagonists for specific receptors, contributing to advancements in cardiovascular and other therapies (Murugesan et al., 1998).
Molecular Imaging
N-substituted benzenesulfonamides have been synthesized for use in positron emission tomography (PET) imaging, aiding in the non-invasive study of biological processes and diseases (Gao et al., 2014).
Chemical Reactions and Stability
Studies on the rearrangement reactions of N-substituted benzenesulfonamides, including acetoacetyl derivatives, contribute to understanding their chemical behavior and stability, which is crucial in pharmaceutical development (Dohmori, 1964).
Photodegradation Studies
Investigations into the photodegradation of compounds like sulfamethoxazole, a benzenesulfonamide derivative, help understand the environmental impact and degradation pathways of these compounds (Zhou & Moore, 1994).
Enzyme Inhibition
Benzenesulfonamides have been examined as carbonic anhydrase inhibitors, providing insights into their mechanism of action and potential therapeutic applications (Di Fiore et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-acetyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-7-4-5-10-17(13)18(23-3)12-19-24(21,22)16-9-6-8-15(11-16)14(2)20/h4-11,18-19H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJJRYRACHVATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC(=C2)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

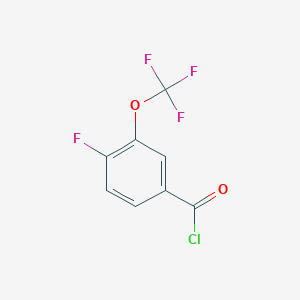
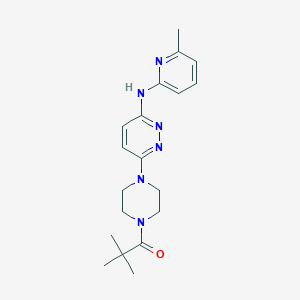
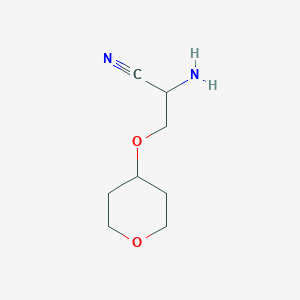

![3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918963.png)
![N-[2-(phenethylsulfamoyl)ethyl]-piperonylamide](/img/structure/B2918964.png)
![N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2918965.png)
![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2918966.png)
![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine](/img/structure/B2918967.png)
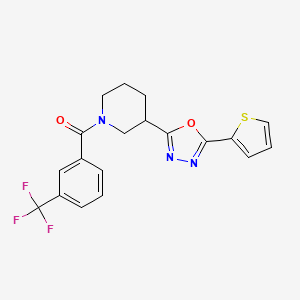
![N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2918970.png)
![2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2918971.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2918973.png)
![N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2918975.png)